molecular formula C12H10O3S B6371693 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% CAS No. 1261896-66-5

5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95%

Cat. No. B6371693
CAS RN: 1261896-66-5
M. Wt: 234.27 g/mol
InChI Key: MQSMBQYLBOKXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% (5-CMTMP-95) is a synthetic compound with a wide range of applications in scientific research. It has been used as a reagent in biochemical and physiological studies, as a probe in microscopy, and as a stabilizer in enzyme-catalyzed reactions. In addition, 5-CMTMP-95 has been used in the development of new drugs and in the design of novel materials.

Scientific Research Applications

5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% has been used in numerous scientific research applications, including biochemical and physiological studies, enzyme-catalyzed reactions, and drug development. It has been used as a reagent in biochemical and physiological studies to detect and quantify the levels of various biomolecules, such as proteins and nucleic acids. Additionally, 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% has been used as a probe in microscopy to study the distribution of proteins in cells. It has also been used as a stabilizer in enzyme-catalyzed reactions to increase the efficiency and stability of the reaction. Finally, 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% has been used in the development of new drugs and in the design of novel materials.

Mechanism of Action

The mechanism of action of 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% is not fully understood. However, it is believed that 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% binds to biomolecules, such as proteins and nucleic acids, and facilitates the detection and quantification of these molecules. Additionally, 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% may act as a stabilizer in enzyme-catalyzed reactions, allowing for the efficient and stable production of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% have not been extensively studied. However, it is believed that 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% does not have any significant effects on the biochemical and physiological processes of cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% in laboratory experiments include its low cost and ease of synthesis. Additionally, 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% has a high reactivity, which makes it an ideal reagent for biochemical and physiological studies. However, 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% has some limitations, such as its low stability and its tendency to form insoluble precipitates.

Future Directions

There are several potential future directions for research on 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95%. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and design of novel materials. Additionally, further research could be conducted on the synthesis of 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% to improve its stability and solubility. Finally, research could be conducted to develop new methods for the detection and quantification of biomolecules using 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95%.

Synthesis Methods

5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95% is synthesized through a multi-step process that involves the reaction of 2-methylthiophene-4-carboxaldehyde with 2-methylphenol in the presence of a base such as sodium hydroxide. This reaction is followed by the addition of an acid such as hydrochloric acid to the reaction mixture. The reaction is then heated to a temperature of between 50-60°C for 3-4 hours to complete the synthesis of 5-(2-Carboxythiophene-4-yl)-2-methylphenol, 95%.

properties

IUPAC Name

4-(3-hydroxy-4-methylphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-7-2-3-8(4-10(7)13)9-5-11(12(14)15)16-6-9/h2-6,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSMBQYLBOKXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683872
Record name 4-(3-Hydroxy-4-methylphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261896-66-5
Record name 4-(3-Hydroxy-4-methylphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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